molecular formula C20H23NO12 B016186 beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 5987-78-0

beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No. B016186
CAS RN: 5987-78-0
M. Wt: 469.4 g/mol
InChI Key: BEUISCKWILNFIL-OUUBHVDSSA-N
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Description

“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is a chromogenic beta-D-glucosidase substrate . It is used for the measurement of beta-glucosidase activity . It produces a yellow solution upon cleavage . It is degraded by the hydrolysis of enzyme β-glucosidase and quantified by colorimetric detection at 405 nm as a measure of β-glucosidase activity .


Molecular Structure Analysis

The molecular formula of “beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is C20H23NO12 . The structure of this compound is related to a 4-nitrophenol .


Chemical Reactions Analysis

“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is a substrate for the enzyme beta-D-glucosidase . It undergoes a reaction where it is degraded by the hydrolysis of the enzyme .


Physical And Chemical Properties Analysis

The molecular weight of “beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is 469.4 g/mol . The molecular formula of this compound is C20H23NO12 .

Scientific Research Applications

Enzyme Activity Measurement

This compound is a chromogenic substrate for the enzyme beta-D-glucosidase . It is used to measure the enzyme’s activity in various research and diagnostic contexts. When beta-D-glucosidase acts on this substrate, it releases a 4-nitrophenol moiety, which can be quantified by its absorbance, providing a measure of enzyme activity .

Biochemical Assays

In biochemical enzyme assays, this compound serves as a crucial reagent. It is used to investigate the kinetics of beta-D-glucosidase and other glycosidases, which are important for understanding carbohydrate metabolism and the role of these enzymes in different biological processes .

In Vitro Diagnostic Analysis

The compound’s role in diagnostic analysis is significant. It is used in assays that determine glucosidase levels in bodily fluids, which can be indicative of certain diseases or conditions. For example, abnormal beta-glucosidase activity can be associated with Gaucher’s disease and other metabolic disorders .

Research on Enzyme Inhibitors

Researchers use this compound to screen for potential inhibitors of beta-D-glucosidase. This is important in the development of new drugs for diseases where glucosidase activity is a factor, such as diabetes and certain viral infections .

Glycobiology Studies

In glycobiology, the study of sugars and their role in biology, this compound is used to understand how sugars are linked to proteins and lipids and how these linkages affect cellular processes and disease development .

Agricultural Research

In agriculture, the compound is used to study plant enzymes that are involved in defending against pests. By understanding these enzymes, researchers can develop better strategies for crop protection and improve agricultural productivity .

Environmental Monitoring

Beta-D-Glucopyranoside derivatives, including this compound, can be used in environmental monitoring to detect the activity of glucosidases in soil and water samples. This helps in assessing the microbial activity and potential pollution levels in the environment .

Educational Purposes

Lastly, this compound is often used in educational settings to teach students about enzyme-catalyzed reactions. It provides a visual demonstration of enzyme activity, which is valuable for understanding basic biochemical principles .

Future Directions

“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its use as a chromogenic beta-D-glucosidase substrate makes it valuable in the measurement of beta-glucosidase activity . Future research may continue to explore its applications in these areas.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUISCKWILNFIL-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

CAS RN

5987-78-0
Record name beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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